[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine
Description
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine is a tertiary amine featuring a central ethylenediamine backbone substituted with two benzyl groups and a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₉H₂₃N₃ (molecular weight: 293.41 g/mol), as indicated in .
Properties
IUPAC Name |
N',N'-dibenzyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVHXMSSJBEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNCC2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine typically involves the reaction of dibenzylamine with a pyridine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
Table 1: Key Structural Differences and Molecular Properties
| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine | Dibenzyl, pyridin-2-ylmethyl | C₁₉H₂₃N₃ | 293.41 | Ligand synthesis, drug intermediates |
| 2-(2-Pyridinyl)-N-(2-pyridinylmethyl)ethanamine () | Two pyridin-2-yl groups | C₁₃H₁₄N₄ | 226.28 | Chelating agent, catalysis |
| 2-(2-Pyridyloxy)ethyl(dimethyl)amine () | Pyridyloxy, dimethylamino | C₉H₁₄N₂O | 166.22 | Surfactants, ion-pairing agents |
| 2-(5-Bromopyrimidin-2-yl)ethylamine () | Bromopyrimidinyl, methylamino | C₇H₁₀BrN₃ | 216.08 | Antiviral research |
| N-[2-(Dimethylamino)ethyl]pyridin-2-amine () | Dimethylaminoethyl, pyridin-2-yl | C₉H₁₅N₃ | 165.24 | CNS-targeting drug intermediates |
| 1-(2-Chlorophenyl)ethylamine () | 2-Chlorophenyl, pyridin-2-ylmethyl | C₁₄H₁₅ClN₂ | 246.74 | Antihistamine analogs |
Key Observations :
- Aromaticity vs. Aliphatic Chains : The dibenzyl group in the target compound enhances hydrophobicity compared to pyridyloxy () or bromopyrimidinyl () analogs.
- Steric Effects: The bulkier dibenzyl substituents may hinder coordination with metal ions compared to smaller analogs like N-[2-(dimethylamino)ethyl]pyridin-2-amine ().
ADMET and Toxicity Profiles
- Limited data exist for the target compound, but pyridinylmethylamines generally exhibit moderate bioavailability. For example, betahistine dihydrochloride () is well-tolerated in humans .
Biological Activity
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzylamino group and a pyridin-2-ylmethyl moiety, which contribute to its biological properties. Its chemical structure can be represented as follows:
The biological activity of [2-(dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine primarily involves its interaction with various neurotransmitter receptors. Notably, it has shown affinity for the serotonin receptors (5-HT), which play a crucial role in mood regulation and anxiety.
Key Mechanisms:
- Agonist Activity : The compound acts as an agonist at certain 5-HT receptors, potentially influencing serotonin signaling pathways.
- Receptor Binding : Studies indicate that it can bind to both central and peripheral receptors, modulating their activity and contributing to its pharmacological effects .
Biological Activity Overview
Research has demonstrated diverse biological activities associated with this compound, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models due to its action on serotonin pathways.
- Anxiolytic Properties : Its agonistic action on 5-HT receptors may also confer anxiolytic properties, making it a candidate for further exploration in anxiety disorders .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of [2-(dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine.
Case Study 1: Serotonin Receptor Agonism
A study demonstrated that derivatives of pyridin-2-yl-methylamines exhibited significant agonist activity at 5-HT receptors in vivo. The results indicated that these compounds could induce behavioral changes consistent with increased serotonergic activity, such as lip retraction in rats, a marker for central 5-HT receptor activation .
Case Study 2: Comparative Analysis with Known Agonists
In comparative studies, [2-(dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine was found to have a higher binding affinity for 5-HT receptors than established agonists like Buspirone. This suggests a potential for greater efficacy in therapeutic applications targeting mood disorders .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Positive | 5-HT receptor agonism |
| Anxiolytic | Positive | Modulation of serotonin signaling |
| Neuroprotective | Potential | Interaction with neurotrophic factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
